5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
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Description
5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H11ClFN5OS and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
A study focused on the synthesis of [1,2,4]triazolo[4,3-b]pyridazin derivatives and their ester forms, revealing their potential in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Antibacterial and Antifungal Activities
Research on N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives has shown their effectiveness against various gram-positive and gram-negative bacteria, as well as fungi (Patel & Patel, 2015).
Synthesis and Structural Analysis
A study on the synthesis, structure analysis, and density functional theory calculations of [1,2,4]triazolo[4,3-b]pyridazine derivatives explored their chemical properties and potential applications (Sallam et al., 2021).
Anti-Diabetic Drug Potential
Research on triazolo-pyridazine-6-yl-substituted piperazines revealed their potential as effective anti-diabetic drugs, evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities (Bindu et al., 2019).
5-HT2 Antagonist Activity
The synthesis of 4-(benzo[b]thiophen-3-yl)piperidines with 5-HT2 antagonist activity was examined, contributing to the understanding of the compound's pharmacological properties (Watanabe et al., 1993).
Prostaglandin D2 Synthase Inhibition
A series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazole-3-thiones were synthesized and docked with the prostaglandin D2 synthase, indicating their potential inhibitory action (Nayak & Poojary, 2020).
Properties
IUPAC Name |
5-chloro-2-fluoro-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5OS/c18-10-3-4-12(19)11(8-10)17(25)20-9-16-22-21-15-6-5-13(23-24(15)16)14-2-1-7-26-14/h1-8H,9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQZPBFJFMYEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=C(C=CC(=C4)Cl)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.